Cyclobutanecarbonyl chloride
Overview
Description
Cyclobutanecarbonyl chloride, also known as Cyclobutancarboxylic acid chloride, is a chemical compound with the molecular formula C5H7ClO and a molecular weight of 118.56 . It is a clear, colorless liquid .
Synthesis Analysis
Cyclobutanecarbonyl chloride can be synthesized from Thionyl chloride and Cyclobutanecarboxylic acid . Another synthesis method involves the use of N,N-dimethyl-formamide in tetrahydrofuran at 20°C for 2 hours .Molecular Structure Analysis
The molecular structure of Cyclobutanecarbonyl chloride is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Cyclobutanecarbonyl chloride is involved in various chemical reactions. For instance, it is used in the synthesis of 14-Aryl-13-oxadispiro [3.1.5.3]tetradecane-5,12-diones by the reformatsky reaction .Physical And Chemical Properties Analysis
Cyclobutanecarbonyl chloride is a clear, colorless liquid . It has a refractive index of 1.455 , a boiling point of 60 °C/50 mmHg , and a density of 1.039 g/mL at 25 °C .Scientific Research Applications
Pharmaceutical Synthesis
Cyclobutanecarbonyl chloride is used in the synthesis of various pharmaceutical compounds. Its reactive carbonyl chloride group allows it to act as an acylating agent, introducing the cyclobutane ring into drug molecules. This can be crucial for the development of new medications with improved pharmacokinetic properties .
Organic Synthesis
In organic chemistry, cyclobutanecarbonyl chloride serves as a building block for the construction of complex molecules. It is particularly useful in the synthesis of cyclobutane-containing natural products, which are known for their potent biological activities and are often used in the development of new therapeutic agents .
Material Science
The compound finds applications in material science, particularly in the development of new polymers and coatings. Its unique structure can impart strength and stability when incorporated into polymer chains, potentially leading to materials with novel properties .
Agricultural Research
Cyclobutanecarbonyl chloride may be used in the development of new agrochemicals. Its reactivity can be harnessed to create compounds that protect crops from pests and diseases or to synthesize plant growth regulators that can increase crop yields .
Environmental Studies
Researchers utilize cyclobutanecarbonyl chloride in environmental studies to understand its behavior and impact on ecosystems. It can serve as a model compound to study the environmental fate of similar organic chemicals .
Industrial Applications
On an industrial scale, cyclobutanecarbonyl chloride can be used as an intermediate in the manufacture of various chemical products. Its applications range from the production of dyes and fragrances to the synthesis of more complex industrial chemicals .
Analytical Chemistry
In analytical chemistry, cyclobutanecarbonyl chloride can be used as a derivatization agent to improve the detectability and measurement of certain compounds in complex mixtures using techniques like chromatography .
Chemical Research
Lastly, cyclobutanecarbonyl chloride is a subject of interest in chemical research, where scientists explore its reactivity and potential to form new chemical bonds. This research can lead to the discovery of new reactions and catalytic processes .
Safety and Hazards
Cyclobutanecarbonyl chloride is a flammable liquid and vapor. It causes severe skin burns and eye damage . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
Mechanism of Action
Target of Action
Cyclobutanecarbonyl chloride is a chemical compound with the molecular formula C5H7ClO
Action Environment
The action, efficacy, and stability of Cyclobutanecarbonyl chloride can be influenced by various environmental factors. For instance, it is known to be sensitive to moisture . Therefore, it should be stored in a cool, dry place to maintain its stability . Furthermore, its reactivity may be influenced by the pH of its environment, as well as the presence of other reactive species.
properties
IUPAC Name |
cyclobutanecarbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO/c6-5(7)4-2-1-3-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWMYCVMQSLLOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198197 | |
Record name | Cyclobutanecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutanecarbonyl chloride | |
CAS RN |
5006-22-4 | |
Record name | Cyclobutanecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5006-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclobutanecarbonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005006224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclobutanecarbonyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93778 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclobutanecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclobutanecarbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.346 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Is there any spectroscopic data available for Cyclobutanecarbonyl chloride?
A: Yes, vibrational spectra for Cyclobutanecarbonyl chloride and its α-deuterated derivative have been reported [, ]. These studies likely provide insights into the molecule's vibrational modes and structural characteristics.
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